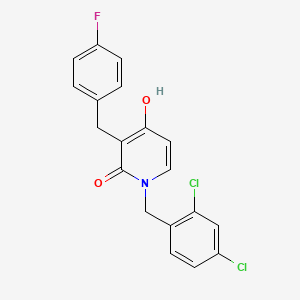
1-(2,4-dichlorobenzyl)-3-(4-fluorobenzyl)-4-hydroxy-2(1H)-pyridinone
説明
1-(2,4-dichlorobenzyl)-3-(4-fluorobenzyl)-4-hydroxy-2(1H)-pyridinone is a useful research compound. Its molecular formula is C19H14Cl2FNO2 and its molecular weight is 378.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(2,4-Dichlorobenzyl)-3-(4-fluorobenzyl)-4-hydroxy-2(1H)-pyridinone, a compound with the chemical formula C19H14Cl2FNO2, has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including anti-inflammatory and neuroprotective effects, as well as its mechanisms of action.
- Chemical Name : this compound
- CAS Number : 478247-91-5
- Molecular Formula : C19H14Cl2FNO2
- Molecular Weight : 367.23 g/mol
Anti-inflammatory Effects
Recent studies have indicated that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, the inhibition of nitric oxide production and pro-inflammatory cytokines in microglial cells has been documented. This suggests a potential role in mitigating neuroinflammation associated with neurodegenerative diseases such as Parkinson's disease (PD) .
Neuroprotective Mechanisms
In vitro and in vivo studies have demonstrated that this compound may protect dopaminergic neurons from neurotoxic insults. The mechanism involves the attenuation of the NF-κB signaling pathway, which is crucial for inflammatory responses in glial cells. By inhibiting this pathway, the compound reduces the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), leading to decreased neuroinflammation .
Antiproliferative Activity
In addition to its anti-inflammatory properties, related compounds have shown antiproliferative effects against various cancer cell lines. The evaluation of similar pyridinone derivatives against breast, colon, and lung cancer cells revealed promising results, indicating that these compounds may also possess anticancer properties through mechanisms that warrant further investigation .
Study 1: Neuroprotective Effects in PD Models
A study involving the administration of a structurally similar compound demonstrated significant neuroprotective effects in a mouse model of PD induced by MPTP. The treatment led to improved behavioral outcomes and reduced glial activation, showcasing the potential therapeutic applications of pyridinone derivatives in treating neurodegenerative diseases .
Study 2: Antiproliferative Activity
Another investigation focused on the antiproliferative effects of pyridinone derivatives on human cancer cell lines. The results indicated that these compounds could inhibit cell proliferation effectively, suggesting their potential use in cancer therapy .
Data Tables
| Property | Value |
|---|---|
| Boiling Point | 549.3 ± 50.0 °C (Predicted) |
| Density | 1.464 ± 0.06 g/cm³ (Predicted) |
| pKa | Not specified |
| Biological Activity | Observations |
|---|---|
| Anti-inflammatory | Inhibition of NO production |
| Neuroprotective | Protection against MPTP-induced toxicity |
| Antiproliferative | Significant activity against cancer cell lines |
科学的研究の応用
Antimicrobial Activity
DBFHP has demonstrated potent antimicrobial properties, particularly against various strains of bacteria and fungi. Studies have shown that derivatives of pyridinone compounds exhibit significant inhibitory effects on microbial growth, making them valuable in the development of new antibiotics and antifungal agents .
Antiviral Properties
Research indicates that DBFHP may possess antiviral activity, particularly against RNA viruses. Its structural features allow for effective interaction with viral enzymes, potentially inhibiting viral replication processes. This application is particularly relevant in the context of emerging viral infections .
Cancer Research
The compound's ability to modulate cell signaling pathways has led to investigations into its anticancer properties. Preliminary studies suggest that DBFHP can induce apoptosis in cancer cells, making it a candidate for further development in cancer therapeutics .
Polymer Chemistry
DBFHP can be utilized as a building block in the synthesis of functional polymers. Its hydroxypyridinone moiety can participate in various polymerization reactions, leading to materials with enhanced thermal stability and mechanical properties .
Nanotechnology
The compound's unique structure allows for its incorporation into nanomaterials, enhancing their functionality. For instance, DBFHP-modified nanoparticles have shown improved drug delivery capabilities due to their ability to target specific cells or tissues .
Case Studies and Research Findings
特性
IUPAC Name |
1-[(2,4-dichlorophenyl)methyl]-3-[(4-fluorophenyl)methyl]-4-hydroxypyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2FNO2/c20-14-4-3-13(17(21)10-14)11-23-8-7-18(24)16(19(23)25)9-12-1-5-15(22)6-2-12/h1-8,10,24H,9,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAEWBHPRDHUYOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=C(C=CN(C2=O)CC3=C(C=C(C=C3)Cl)Cl)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















